B1577403 Maximin-H8

Maximin-H8

Cat. No.: B1577403
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin-H8 is a research-grade antimicrobial peptide (AMP) belonging to the Maximin family of host defense peptides, which are naturally found in the skin secretions of the Giant fire-bellied toad ( Bombina maxima ) . Peptides in the Maximin family, including the closely related Maximin H5, demonstrate potent antimicrobial activity through a membranolytic mechanism that involves the insertion of their hydrophobic N-terminal region into bacterial membranes . This action can lead to cell membrane disruption and bacterial death. Some maximin peptides also exhibit significant cytotoxicity against tumor cells, spermicidal action, and anti-viral activity, including activity against Simian-Human immunodeficiency virus . Research into anionic AMPs like Maximin H5 has shown that structural modifications, such as C-terminal deamidation, can enhance their antibacterial effectiveness, particularly against gram-negative bacteria, by influencing hydrogen-bonding interactions with the bacterial membrane . As such, this compound represents a molecule of significant interest for basic research in innate immunity, microbiology, and biophysics, with potential long-term applications in the development of new anti-infective or therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILGPVLGLVSNALGGLLKNI

Origin of Product

United States

Elucidation Methodologies for Maximin H8 Structural Characterization

Spectroscopic Techniques Employed in Maximin-H8 Structural Delineation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound

No published studies detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound were found. While NMR has been effectively used to determine the three-dimensional structures of other maximin peptides, such as Maximin 1 and Maximin 3, in various solvent systems, similar data for this compound is not available. researchgate.netresearchgate.net

Mass Spectrometry (MS) Approaches for this compound Analysis

There are no specific mass spectrometry data, such as mass-to-charge ratios or fragmentation patterns, available for this compound in the reviewed literature. Mass spectrometry is a crucial tool for determining the molecular weight and amino acid sequence of peptides and has been applied to the broader Maximin S peptide family, but not specifically to a peptide designated H8. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Investigation

No UV-Vis absorption spectra or related data for this compound could be located in scientific publications.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

There are no published IR spectroscopy studies focused on identifying the functional groups or secondary structure of this compound.

Chiroptical Spectroscopy in this compound Stereochemical Analysis (e.g., Circular Dichroism)

While circular dichroism is a standard technique for analyzing the secondary structure (e.g., α-helix, β-sheet content) of peptides, no such studies have been published for this compound. nih.govnih.gov Studies on other peptides demonstrate its utility in monitoring conformational changes, but this has not been applied to the specific subject of this article. researchgate.netamericanpeptidesociety.org

Diffraction Methods in this compound Structural Confirmation

No X-ray crystallography or other diffraction data are available for this compound. This technique, which provides precise atomic coordinates, requires the successful crystallization of the compound, and there is no indication in the literature that this compound has been crystallized or its structure determined by these means.

X-ray Crystallography Studies of this compound

No published research is available on the use of X-ray crystallography to determine the three-dimensional structure of this compound.

Electron Diffraction Techniques in this compound Research

No published research is available on the application of electron diffraction techniques for the structural analysis of this compound.

In the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables as requested.

Synthetic Strategies and Biosynthetic Pathways of Maximin H8

Total Synthesis Approaches to Maximin-H8

Total synthesis of complex molecules like this compound typically involves a series of chemical reactions designed to assemble the target compound from simpler, readily available starting materials. This process often requires careful planning and execution to control factors such as stereochemistry and regiochemistry.

Retrosynthetic analysis is a crucial step in planning the total synthesis of a molecule. It involves working backward from the target molecule to simpler precursors by mentally disconnecting chemical bonds using known reactions in reverse e3s-conferences.orgnsf.govmdpi.com. This process helps identify potential starting materials and key intermediates, guiding the synthetic route design nsf.gov. While specific details of a retrosynthetic analysis for this compound were not extensively detailed in the search results, the general principles of retrosynthesis, such as functional group interconversion and strategic disconnections, would be applied e3s-conferences.org.

The synthesis of this compound would involve the creation and manipulation of various intermediate compounds and precursors. These molecules are built step-by-step, eventually forming the complete structure of this compound. The specific intermediates and precursors used depend on the chosen synthetic route iucr.org. Research into the synthesis of complex molecules often involves identifying and characterizing these key building blocks to ensure the successful construction of the final product ucl.ac.uk. While specific intermediates for this compound synthesis were not explicitly detailed, the concept of utilizing precursors and intermediates is fundamental to any total synthesis iucr.orgucl.ac.uk.

Stereoselective and enantioselective synthesis are critical for producing molecules with specific three-dimensional arrangements of atoms, which is particularly important for biologically active compounds and their analogues rsc.orgacs.orgacs.orgrsc.orgnih.gov. Enantioselective synthesis, in particular, focuses on producing one specific enantiomer of a chiral molecule in preference to the other rsc.orgacs.orgacs.orgnih.gov. Research in this area often involves the use of chiral catalysts or reagents to control the stereochemical outcome of reactions rsc.orgacs.orgacs.orgnih.gov. Studies on the enantioselective synthesis of analogues of compounds, such as those involving H8-BINOL catalysts, highlight the importance of achieving high enantiomeric excess for desired properties acs.org. While direct examples of stereoselective or enantioselective synthesis specifically for this compound were not prominently found, the principles and techniques developed for other complex molecules and their analogues, including the use of chiral catalysts derived from structures like H8-BINOL, are relevant to the synthesis of stereochemically defined this compound or its analogues acs.orgnih.gov.

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations nih.govresearchgate.netub.eduuniovi.es. This approach can be particularly useful for creating complex molecules with multiple chiral centers or for reactions that are difficult to achieve using purely chemical methods nih.govresearchgate.netub.edu. Enzymes can catalyze a variety of reactions, including oxidations, reductions, and the formation of new carbon-carbon bonds, often with high chemo-, regio-, and stereoselectivity nih.govresearchgate.netuniovi.es. Research in chemoenzymatic synthesis has demonstrated its utility in preparing a range of complex molecules and their derivatives nih.govresearchgate.netub.edu. While specific chemoenzymatic routes for this compound were not detailed, the application of this strategy to similar complex structures or derivatives is a growing area of research nih.govresearchgate.netub.edu.

Biosynthetic Pathways of this compound

Biosynthesis is the natural process by which living organisms produce complex molecules through a series of enzyme-catalyzed reactions nih.govnih.govbeilstein-journals.org. Understanding the biosynthetic pathway of a natural product like this compound provides insights into its biological origin and can potentially inform strategies for its production through fermentation or genetic engineering nih.govnih.gov.

Identifying the biosynthetic precursors of a compound involves tracing the atoms in the final molecule back to the simpler molecules from which they originated beilstein-journals.org. This is often achieved through techniques such as isotopic labeling experiments, where potential precursors labeled with heavy isotopes (e.g., 13C) are fed to the organism producing the compound, and the incorporation of the label into the final product is analyzed beilstein-journals.org. Research has identified biosynthetic precursors for various natural products beilstein-journals.orgrupress.orgresearchgate.net. In the context of GPI (glycosylphosphatidylinositol) biosynthesis, precursors labeled as H5, H6, H7, and H8 have been identified, and their levels can be influenced by the expression of certain proteins rupress.orgresearchgate.net. While these specific GPI precursors are distinct from this compound, this illustrates the methodology used in identifying biosynthetic building blocks rupress.orgresearchgate.net. Identifying the specific precursors for this compound would involve similar investigative techniques applied to the organism that naturally produces it.

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of natural products often involves a series of enzymatic transformations. While specific details regarding the enzymatic steps solely for this compound biosynthesis are not extensively detailed in the provided search results, related biosynthetic pathways in microorganisms offer insights into the types of enzymatic reactions that could be involved. For instance, the biosynthesis of angucyclines, another class of natural products produced by Streptomyces bacteria, involves type II polyketide synthases (PKS) that utilize precursors like acetyl-CoA and malonyl-CoA to build a carbon scaffold. This scaffold then undergoes cyclization catalyzed by ketoreductases, cyclases, and aromatases. nih.gov Tailoring enzymes are also involved in later steps, performing modifications such as hydroxylations and methylations. nih.gov These examples from related biosynthetic pathways suggest that this compound biosynthesis likely involves a suite of enzymes, potentially including PKS or nonribosomal peptide synthetases (NRPS), along with various tailoring enzymes that introduce specific functional groups and modifications.

Genetic Basis of this compound Biosynthesis in Producer Organisms

The genetic information dictating the biosynthesis of natural products is typically organized in biosynthetic gene clusters (BGCs) within the producer organism's genome. Studies on other natural products from Streptomyces species, known for producing a wide variety of specialized metabolites, have revealed that these BGCs often contain genes encoding for PKS, NRPS, and various modifying enzymes. researchgate.netnih.gov For example, the genome of Streptomyces hyaluromycini contains multiple gene clusters for different types of PKS, NRPS, and hybrid PKS/NRPS systems. researchgate.net Identifying the specific BGC responsible for this compound production in its natural producer organism is a crucial step in understanding its biosynthesis. This typically involves genomic analysis and correlation of gene clusters with the production of the compound.

Engineered Biosynthesis of this compound and Its Congeners

Engineered biosynthesis involves manipulating the genetic machinery of producer organisms to enhance the production of a natural product or to generate novel analogues (congeners). This can involve modifying existing BGCs, introducing BGCs into heterologous hosts, or altering regulatory pathways that control metabolite production. nih.gov Research on Streptomyces pactum has shown that inactivating competing biosynthetic pathways can lead to increased production of desired metabolites and even the identification of new analogues. nih.gov This highlights the potential of genetic engineering to improve this compound yields and to explore the structural diversity of related compounds. Engineered biosynthesis can leverage the promiscuity of biosynthetic enzymes to incorporate different substrates or to alter the sequence of enzymatic steps, leading to the production of congeners with potentially altered properties. nih.gov

Data Table: Examples of Engineered Biosynthesis Outcomes in Streptomyces

OrganismEngineered Pathway InactivatedMetabolite with Increased ProductionNovel Congeners Identified
Streptomyces pactumPactamycin, NFAT-133, ConglobatinPiericidinsNot specified
Streptomyces pactumPactamycin, NFAT-133, PiericidinConglobatinConglobatin B2, B3, F1, F2

Derivatization and Analogue Synthesis of this compound

Chemical synthesis and modification of natural products are essential for exploring their structure-activity relationships and developing compounds with improved properties.

Structure-Activity Relationship (SAR) Studies via this compound Modification

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For this compound, this involves synthesizing derivatives with specific modifications and evaluating their properties. Such studies are crucial in drug discovery and development to identify key structural features responsible for desired activities and to optimize potency, selectivity, and other pharmacological parameters. mdpi.comnih.govwur.nlmdpi.com While specific SAR studies focused solely on this compound are not detailed in the provided results, the general principles of SAR studies involve systematic modifications of the parent structure, such as introducing different functional groups, altering the stereochemistry, or modifying the core scaffold. mdpi.comnih.gov The resulting analogues are then tested in relevant biological assays to correlate structural changes with activity. mdpi.com

Rational Design of this compound Derivatives

Rational design of derivatives involves using structural information about the target (if known) and the parent compound (this compound) to guide the synthesis of new analogues with desired characteristics. This approach often utilizes computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict how modifications might affect binding affinity or biological activity. nih.govacs.orgnih.govresearchgate.net For instance, rational design has been applied to develop novel inhibitors by considering the interactions between the compound and its biological target at the molecular level. acs.orgnih.gov By understanding the structural features of this compound and its potential interactions, researchers can rationally design derivatives with improved potency, reduced off-target effects, or enhanced pharmacokinetic properties.

Combinatorial Approaches to this compound Analogue Libraries

Combinatorial chemistry offers a powerful approach to rapidly synthesize large libraries of structurally diverse compounds. This involves generating a collection of analogues by varying different parts of the molecule using a set of chemical reactions. While specific examples for this compound are not provided, combinatorial synthesis has been widely applied in natural product research to generate diverse analogue libraries for high-throughput screening. uzh.ch This allows for the rapid exploration of chemical space around the parent this compound structure, increasing the chances of identifying compounds with superior biological activities or novel properties. The synthesis of fluorescent cap analogues for mRNA labelling, for example, demonstrates the use of synthetic routes to create a series of modified compounds. nih.gov

Based on a thorough review of the available search results, it is not possible to generate the requested article on the chemical compound “this compound” while adhering to the specified outline and constraints.

The search results did not yield specific mechanistic studies, data, or research findings for "this compound" that would be necessary to populate the detailed subsections of the provided outline, such as:

Molecular Target Identification and Validation

Protein-Maximin-H8 Interactions and Binding Affinities

Nucleic Acid-Maximin-H8 Interactions

Lipid Bilayer Modulation by this compound

Modulation of Cellular Signaling Pathways by this compound

Effects of this compound on Enzymatic Activities

While information is available for other related peptides, such as Maximin H5, Maximin H6, and Maximin 3, the strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the use of data from these related compounds. Generating an article under these circumstances would lead to inaccuracies and would not be a faithful representation of the scientific literature available on this compound itself.

Therefore, due to the lack of specific scientific data for this compound corresponding to the detailed mechanistic outline, the article cannot be created.

Mechanistic Studies of Maximin H8 Biological Activities

Cellular and Subcellular Mechanisms of Maximin-H8 Action

This compound-Induced Changes in Gene Expression Profiles

Currently, there is a notable lack of publicly available scientific literature detailing the specific effects of this compound on global gene expression profiles in either prokaryotic or eukaryotic cells. Transcriptomic studies, which would provide a comprehensive view of up- or down-regulated genes upon this compound exposure, have not been extensively reported.

Future research employing techniques such as RNA sequencing (RNA-seq) would be invaluable in identifying the signaling pathways and cellular processes that are transcriptionally modulated by this compound. Such data would provide critical insights into its mode of action beyond membrane disruption and could reveal novel therapeutic targets.

This compound Interactions with Organellar Functions

The primary mechanism of action attributed to many antimicrobial peptides, including maximins, involves the disruption of the cell membrane integrity. However, the specific interactions of this compound with intracellular organelles are not well-documented.

It is plausible that once the peptide gains entry into the cell, it could potentially interact with and disrupt the function of various organelles. For instance, interactions with the mitochondrial membrane could lead to a breakdown in the electrochemical gradient, impacting cellular energy production. Similarly, effects on the endoplasmic reticulum could induce stress responses. However, without specific experimental evidence, these remain speculative hypotheses. Further investigation is required to determine if this compound has specific intracellular targets or if organellar dysfunction is a secondary consequence of membrane permeabilization and the subsequent influx of ions and other molecules.

Immunomodulatory Mechanisms of this compound

The ability of antimicrobial peptides to modulate the host immune response is a field of growing interest. These peptides can act as signaling molecules that influence the behavior of immune cells.

This compound Influence on Immune Cell Phenotypes and Functions

Detailed studies on the direct influence of this compound on the differentiation, polarization, and function of various immune cell phenotypes, such as macrophages, neutrophils, and lymphocytes, are limited. The potential for this compound to drive macrophage polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype, or to influence the degranulation and chemotaxis of neutrophils, has not been thoroughly characterized. Understanding these interactions is crucial for evaluating the therapeutic potential of this compound in inflammatory and infectious contexts.

Cytokine and Chemokine Modulation by this compound

The capacity of this compound to induce or suppress the production of cytokines and chemokines by immune cells is a key aspect of its immunomodulatory potential. These signaling molecules are critical for orchestrating the immune response.

Cytokine/ChemokineCell TypeReported Effect of this compound
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

As indicated in the table, there is a significant gap in the literature regarding the specific cytokine and chemokine profiles modulated by this compound. Research in this area would clarify its role in inflammation and immune signaling, providing a more complete picture of its biological activities.

Analytical and Detection Methodologies for Maximin H8

Chromatographic Methods for Maximin-H8 Separation and Quantification

Chromatographic techniques are widely used for the separation, identification, and quantification of components within a mixture. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile or thermally labile compounds. It involves pumping a liquid mobile phase through a column packed with a stationary phase. While HPLC is a gold standard methodology for various analyses, such as HbA1c detection lifotronic.commatrixlabs.inghrasa.comfkssehat.com, specific detailed applications or methodologies for the analysis of the chemical compound this compound (PubChem CID: 138453982) using HPLC were not identified in the provided search results. General HPLC principles involve selecting appropriate stationary and mobile phases based on the chemical properties of the analyte to achieve optimal separation matrixlabs.inghrasa.comfkssehat.comscribd.comnih.gov.

Gas Chromatography (GC) Applications for this compound

Gas Chromatography (GC) is typically employed for the separation and analysis of volatile or semi-volatile compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a column. GC is utilized in various analytical contexts chromatographyonline.comshimadzu.comshimadzu.comtrajanscimed.comcopernicus.org. However, specific applications or detailed methodologies for the analysis of the chemical compound this compound (PubChem CID: 138453982) using GC were not found in the provided search results. Successful GC analysis depends on factors such as column type, carrier gas flow rate, and temperature programming chromatographyonline.comshimadzu.comshimadzu.comtrajanscimed.com.

Thin-Layer Chromatography (TLC) in this compound Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid chromatographic technique used for qualitative analysis, screening, and reaction monitoring sigmaaldrich.comlibretexts.org. It involves a stationary phase coated on a flat plate and a liquid mobile phase that moves up the plate by capillary action sigmaaldrich.comlibretexts.org. TLC is applicable for separating components based on their polarity sigmaaldrich.com. While TLC is a versatile separation technique sigmaaldrich.comlibretexts.orgunlp.edu.arcdc.govpsu.eduresearchgate.net, specific details regarding its application for the screening or analysis of the chemical compound this compound (PubChem CID: 138453982) were not present in the provided search results. The identification of compounds in TLC is often done by comparing Rf values with standards and using visualization methods such as UV detection or derivatization sigmaaldrich.comlibretexts.orgresearchgate.net.

Supercritical Fluid Chromatography (SFC) for this compound

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can be advantageous for separating a range of compounds, including those that are not easily analyzed by GC or HPLC. No specific information regarding the application of Supercritical Fluid Chromatography for the analysis of the chemical compound this compound (PubChem CID: 138453982) was found in the provided search results.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopic methods.

LC-MS/MS for this compound Detection and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques widely used for the identification, quantification, and structural elucidation of compounds in complex matrices matrixlabs.inunlp.edu.arresearchgate.netresearchgate.netkapadokya.edu.tr. LC separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns matrixlabs.inunlp.edu.arresearchgate.netresearchgate.netkapadokya.edu.tr. One search result mentions LC-MS/MS being used for the identification of antioxidant peptides in "H8 fractions" obtained by PR-HPLC researchgate.net. While this indicates the potential utility of LC-MS/MS in analyzing components within fractions designated as "H8," it does not explicitly confirm the analysis of the specific chemical compound this compound (PubChem CID: 138453982). LC-MS/MS offers high sensitivity and selectivity for the detection and structural confirmation of target analytes matrixlabs.inunlp.edu.arkapadokya.edu.tr.

GC-MS for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For compounds that are not sufficiently volatile or thermally stable for direct GC analysis, derivatization is often employed to convert them into more suitable forms nih.govchromatographyonline.com. While direct information on volatile derivatives of this compound analyzed by GC-MS is not available in the provided context, the principle involves reacting this compound with a derivatizing agent to create a more volatile product. Common derivatization methods include silylation, acylation, and alkylation, which can enhance volatility and improve chromatographic behavior nih.govresearchgate.net.

The GC component separates the volatile derivatives based on their boiling points and interaction with the stationary phase of the capillary column mdpi.comresearchgate.net. The separated compounds then enter the mass spectrometer, which detects them based on their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for identification and quantification nih.govmdpi.comresearchgate.net. GC-MS is widely used for the analysis of volatile organic compounds in various matrices chromatographyonline.comcsic.esices.dk. The application to this compound would necessitate the development and optimization of a suitable derivatization procedure to ensure efficient conversion and stable volatile products amenable to GC separation and MS detection.

Spectrophotometric and Fluorometric Assays for this compound

Spectrophotometric and fluorometric assays are optical methods that rely on the interaction of light with the analyte. Spectrophotometry measures the absorbance or transmission of light through a sample at specific wavelengths, while fluorometry measures the fluorescence emitted by a substance after excitation at a particular wavelength nih.govresearchgate.netfsu.edu.

Spectrophotometric assays are quantitative techniques that utilize the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the analyte, the path length of the light beam, and the molar absorptivity of the substance at a given wavelength researchgate.netlibretexts.orgchemrevlett.com. For this compound, if it possesses a chromophore (a functional group that absorbs UV or visible light), its concentration could potentially be determined by measuring the absorbance at its maximum wavelength of absorption (λmax) researchgate.net. If this compound does not absorb light strongly, it could potentially be reacted with a chromogenic reagent to form a colored product that can be measured spectrophotometrically fsu.educhemrevlett.comresearchgate.netcosmobio.co.jp.

Fluorometric assays offer high sensitivity and selectivity. They are based on the principle that certain molecules, when excited by light at a specific wavelength, emit light at a longer wavelength nih.govperkinelmer.comcabidigitallibrary.orgeafit.edu.comatrixlabs.in. If this compound is intrinsically fluorescent or can be converted into a fluorescent derivative or complex, its concentration can be determined by measuring the intensity of the emitted fluorescence cabidigitallibrary.orgeafit.edu.co. Fluorometric methods are used for the determination of various substances, including proteins and compounds that can form fluorescent complexes nih.govcabidigitallibrary.orgbio-world.com. The development of a fluorometric assay for this compound would involve identifying suitable excitation and emission wavelengths and optimizing conditions for maximum fluorescence intensity.

Electrophoretic Techniques for this compound and Its Complexes

Electrophoresis encompasses a range of techniques used to separate charged molecules based on their differential migration in an electric field through a supporting medium eafit.edu.colibretexts.org. The separation is influenced by the charge, size, and shape of the molecules, as well as the properties of the medium and the applied electric field libretexts.org.

Gel electrophoresis, such as polyacrylamide gel electrophoresis (PAGE), is commonly used for separating proteins and peptides based on their size and sometimes charge mdpi.comuclan.ac.uk. If this compound is a peptide or forms charged complexes, it could potentially be analyzed by gel electrophoresis. Capillary electrophoresis (CE) is another powerful electrophoretic technique that performs separations within a narrow capillary tube eafit.edu.co. CE offers high resolution, speed, and efficiency and can be applied to a wide variety of charged species, including small molecules, peptides, and proteins eafit.edu.co. Techniques like Capillary Zone Electrophoresis (CZE) separate analytes based primarily on their charge-to-size ratio eafit.edu.co.

Electrophoretic techniques could be valuable for assessing the purity of this compound, separating it from impurities, or studying its interactions with other molecules to form complexes frontiersin.orgaffinisep.fr. The specific electrophoretic method and conditions (e.g., buffer composition, pH, voltage) would need to be optimized based on the charge and size characteristics of this compound and its potential complexes.

Bioanalytical Method Development for this compound

Bioanalytical method development involves creating validated procedures for the quantitative determination of analytes, such as drugs and metabolites, in biological matrices like blood, plasma, urine, or tissue homogenates chemrevlett.comcosmobio.co.jpcabidigitallibrary.orgaffinisep.fr. These methods are crucial for pharmacokinetic, toxicokinetic, and bioavailability studies chemrevlett.comcosmobio.co.jp.

Developing a bioanalytical method for this compound would require addressing challenges associated with the complex composition of biological matrices, including potential interference from endogenous compounds and the need for adequate sensitivity and selectivity to quantify this compound at relevant concentrations chemrevlett.comaffinisep.fr. The process typically involves sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to isolate and concentrate the analyte from the matrix chemrevlett.comcabidigitallibrary.orgplos.org.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is a widely used platform for bioanalytical method development due to its sensitivity, selectivity, and ability to handle complex biological samples researchgate.netresearchgate.netchemrevlett.comcabidigitallibrary.orgaffinisep.fr. An LC-MS/MS method for this compound would involve chromatographic separation on a suitable column followed by detection and quantification using a mass spectrometer researchgate.netcabidigitallibrary.org. Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation transitions of the analyte cabidigitallibrary.orgaffinisep.fr. Other techniques, such as ELISA, can also be employed for bioanalysis if suitable antibodies are available nih.gov. The developed bioanalytical method would need to be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, sensitivity, selectivity, and stability in the biological matrix researchgate.netchemrevlett.comaffinisep.fr.

Computational and Theoretical Studies on Maximin H8

Molecular Docking and Dynamics Simulations of Maximin-H8 Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (typically a protein). github.io Molecular dynamics simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing for the study of conformational changes and interactions over time. bonvinlab.orgmdpi.com

Ligand-Protein Docking of this compound with Biological Targets

Ligand-protein docking studies aim to determine how a molecule like this compound might bind to specific biological targets, such as proteins. This involves predicting the optimal binding pose and estimating the binding affinity. While general molecular docking principles are well-established github.io, specific studies detailing the docking of this compound with particular protein targets were not prominently found in the search results. However, the methodology involves preparing the ligand and protein structures, defining a search space, and using scoring functions to evaluate potential binding poses. github.io

Conformational Analysis of this compound via Molecular Dynamics

Conformational analysis using molecular dynamics simulations explores the different three-dimensional shapes, or conformations, that a molecule can adopt and how these conformations change over time. bigchem.eu This is crucial for understanding a molecule's flexibility and how its shape might influence its interactions with other molecules. While a study on angiotensin II type 2 receptor (AT2R) mentions the flexibility of its helix 8 (H8) domain during MD simulations and its stable conformation parallel to the membrane nih.gov, specific detailed conformational analysis of this compound itself through molecular dynamics simulations was not a primary focus of the search results. General MD simulations involve setting up the system, running the simulation under specific conditions (e.g., NVT or NPT ensembles), and analyzing trajectories to calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). bonvinlab.orgmdpi.com

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a deeper understanding of a molecule's electronic structure, reactivity, and spectroscopic properties. scirp.orgscirp.org

Density Functional Theory (DFT) Studies on this compound

DFT is a widely used quantum chemical method that approximates the electronic structure of molecules based on the electron density. scirp.org DFT studies can provide information on optimized molecular geometry, vibrational frequencies, thermodynamic parameters, and electronic properties like HOMO and LUMO energies. scirp.orgscirp.org While the searches revealed DFT studies on various compounds, including discussions of hydrogen atoms labeled "H8" within larger structures or in the context of theoretical clusters scirp.orgscirp.orgresearchgate.netmdpi.comfrontiersin.org, specific detailed DFT studies focused solely on the compound this compound (PubChem CID 138453982) were not the central theme of the results. DFT calculations often utilize specific basis sets and functionals (e.g., B3LYP/6-31+G (d, p)) to achieve desired levels of accuracy. scirp.orgscirp.orgmdpi.com

Ab Initio Calculations for this compound

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without fitting parameters to experimental data. bigchem.eu These methods can provide highly accurate information about molecular properties but are typically more computationally expensive than DFT. While ab initio methods are mentioned in the context of quantum mechanical calculations bigchem.eu, specific applications of ab initio calculations solely focused on this compound were not detailed in the search results. These calculations are often performed using software packages like Gaussian or Spartan. bigchem.eu

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target and exert a particular biological activity. schrodinger.comfrontiersin.orgresearchgate.net Virtual screening utilizes computational techniques, including pharmacophore models, to search large databases of chemical compounds and identify potential new drug candidates or analogues with similar activity profiles. schrodinger.comfrontiersin.org

Pharmacophore models can be generated based on known active ligands (ligand-based) or the structure of the target protein (structure-based). schrodinger.comresearchgate.net These models can then be used to screen chemical libraries to find molecules that match the defined pharmacophoric features. frontiersin.org While the search results provided general information on pharmacophore modeling and virtual screening methodologies schrodinger.comfrontiersin.orgresearchgate.net, and one study mentioned using pharmacophore features labeled "H8" in the context of screening for SARS-CoV-2 main protease inhibitors nih.gov, specific studies focused on developing pharmacophore models for this compound or using this compound for virtual screening to find analogues were not the primary output. The process often involves generating conformers of compounds and screening them against the pharmacophore model to identify hits. frontiersin.orgnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of chemical compounds and their biological activities. By quantifying molecular features through descriptors, QSAR models aim to predict the activity of new or untested compounds based on the properties of known active and inactive molecules. This approach is valuable in drug discovery and chemical analysis for rational design and prioritization of synthesis.

Despite the general utility of QSAR in characterizing the relationship between chemical structure and biological activity for various compound series, specific detailed research findings and data tables pertaining directly to QSAR modeling studies focused on this compound derivatives were not identified in the conducted literature search. Therefore, it is not possible to provide specific data tables or detailed research findings exclusively for QSAR modeling of this compound derivatives within the scope of this article based on the available information.

Comparative Research and Broader Implications of Maximin H8

Comparison of Maximin-H8 with Related Natural Products or Synthetic Compounds

Comparing this compound to other natural products or synthetic compounds helps to contextualize its biological activities and potential therapeutic value. This involves examining both their chemical structures and how they interact with biological targets.

Structural Analogies and Differences of this compound

While direct structural details of this compound were not extensively found, related research provides insights into structural comparisons of peptides and other biomolecules. For instance, studies on protein structures, such as those involving transmembrane helices like H8 in G protein-coupled receptors (GPCRs) or peptide transporters, illustrate how subtle structural variations can lead to different interactions and functions. Comparison of ligand-free and agonist-bound GPCR structures, for example, reveals conformational changes in helices, including H8, upon ligand binding embopress.org. Similarly, structural comparisons of peptide transporters highlight common features like 12 transmembrane helices and V-shaped conformations, alongside variations in sub-bundles of helices researchgate.net. These examples underscore the importance of specific helical arrangements and residues in determining function, principles that would likely apply when comparing the structure of this compound to its counterparts. In the context of tubulin-binding agents, different chemotypes targeting the colchicine (B1669291) binding domain exhibit varying binding affinities based on their interaction with specific sites within the domain acs.org.

Mechanistic Similarities and Divergences of this compound Counterparts

This compound as a Research Tool in Chemical Biology

Chemical biology often utilizes small molecules and peptides as tools to probe biological processes. While specific examples of this compound being used as a chemical biology tool were not prominently found, the broader context of the search results suggests potential applications. Peptides and small molecules are widely employed to study receptor activation mechanisms, as seen in the use of synthetic agonists to understand the conformational landscape and activation of GPCRs embopress.org. Similarly, compounds targeting specific protein domains, like the colchicine binding domain of tubulin, serve as tools to investigate cellular processes like microtubule dynamics acs.org. The use of antibody-drug conjugates highlights how targeted delivery of cytotoxic agents can be used to study cell-specific mechanisms researchgate.net. If this compound possesses specific and well-defined interactions with a biological target, it could potentially be used to perturb that target's function and study the downstream biological effects, thereby serving as a valuable tool in chemical biology research.

Future Directions and Emerging Research Avenues for Maximin H8

Unexplored Biosynthetic Routes and Metabolic Engineering Opportunities for Maximin-H8

Currently, the specific biosynthetic pathway of this compound has not been elucidated. Future research could focus on identifying the gene encoding the this compound precursor peptide in Bombina maxima. This would involve transcriptomic and genomic analysis of the toad's skin to isolate the corresponding mRNA and gene. Understanding the precursor structure and the post-translational modification enzymes involved in its processing would be a crucial first step.

Once the genetic blueprint is understood, metabolic engineering could offer opportunities for heterologous production of this compound. Expression systems in organisms such as E. coli or yeast could be developed. This would involve codon optimization of the gene for the chosen host and potentially co-expression of the necessary processing enzymes to yield the mature, active peptide. Such an approach would enable the production of larger quantities of this compound for further research and potential applications, overcoming the limitations of isolation from natural sources.

Novel Derivatization Strategies and Functionalization of this compound Scaffolds

The native this compound peptide sequence provides a scaffold that can be chemically modified to enhance its properties. Future research could explore various derivatization strategies. For instance, lipidation, the attachment of fatty acid chains, could be investigated to increase the peptide's hydrophobicity and potentially its membrane-disrupting activity. Another avenue is PEGylation, the addition of polyethylene (B3416737) glycol chains, which could improve its pharmacokinetic profile by increasing its half-life in biological systems and reducing potential immunogenicity.

Functionalization of the this compound scaffold could also involve the incorporation of non-natural amino acids to introduce novel functionalities or to create more stable analogues resistant to proteolytic degradation. The exploration of stapled peptides, where a synthetic brace is introduced to lock the peptide into its bioactive conformation, could also lead to derivatives with enhanced target affinity and stability.

Advanced Mechanistic Investigations of this compound at the Single-Molecule Level

The precise mechanism of action for this compound is currently unknown. Advanced biophysical techniques could be employed to investigate its interactions with model and native cell membranes at the single-molecule level. Techniques such as atomic force microscopy (AFM) could visualize membrane disruption caused by the peptide in real-time. Single-molecule fluorescence resonance energy transfer (smFRET) could be used to study conformational changes in the peptide as it binds to and inserts into lipid bilayers.

These high-resolution studies would provide unprecedented insight into the molecular events that lead to its biological activity, such as pore formation, membrane thinning, or lipid clustering. Understanding these fundamental mechanisms is critical for the rational design of more potent and selective this compound derivatives.

Development of this compound-Based Probes for Biological Systems

This compound could be developed into a molecular probe to study biological processes. By conjugating a fluorescent dye or a biotin (B1667282) tag to the peptide, researchers could create tools to visualize its localization within cells or tissues. For example, a fluorescently labeled this compound could be used in microscopy studies to track its uptake by microbial or cancer cells and to determine its subcellular targets.

Furthermore, if this compound is found to bind to a specific molecular target, it could be developed into an affinity-based probe for detecting and isolating that target from complex biological samples. This would not only advance our understanding of its mechanism of action but also potentially identify new biomarkers or therapeutic targets.

Computational Predictions for New this compound Applications and Modifications

In the absence of extensive experimental data, computational modeling and simulation can provide valuable predictions to guide future research on this compound. Molecular dynamics (MD) simulations could be used to model the interaction of this compound with different types of lipid membranes, predicting its preferred orientation and depth of insertion. This could help to explain its potential selectivity for certain cell types.

Quantitative structure-activity relationship (QSAR) modeling could be employed to predict the biological activity of virtual libraries of this compound derivatives. This would allow for the in-silico screening of numerous modifications to identify the most promising candidates for synthesis and experimental testing. Such computational approaches can significantly accelerate the discovery and optimization of new applications for this compound.

Interdisciplinary Research Collaborations Focusing on this compound

To unlock the full potential of this compound, interdisciplinary collaborations will be essential. A summary of potential collaborative efforts is presented in the table below.

Field of ExpertisePotential Contribution to this compound Research
Molecular Biology Identification and cloning of the this compound gene; development of recombinant expression systems.
Synthetic Chemistry Synthesis of this compound and its derivatives; development of novel functionalization strategies.
Biophysics Investigation of the peptide's structure and its interaction with membranes using techniques like NMR, AFM, and smFRET.
Microbiology Characterization of the antimicrobial spectrum and potency of this compound and its analogues.
Cell Biology Elucidation of the cellular effects of this compound on both prokaryotic and eukaryotic cells.
Computational Biology In-silico modeling of this compound structure, function, and interactions to guide experimental work.

Such collaborations would bring together the diverse expertise needed to overcome the current knowledge gap and to explore the potential of this compound in various fields, from antimicrobial drug development to cell biology research.

Q & A

Q. What are the established synthetic pathways for Maximin-H8, and how do reaction conditions influence yield?

Methodological Answer: this compound synthesis typically involves [hypothetical pathway, e.g., solid-phase peptide synthesis or modular assembly]. Key variables include temperature, solvent polarity, and catalyst concentration. For reproducibility, document reaction parameters (e.g., molar ratios, purification steps) and validate purity via HPLC/MS . Example optimization table:

ConditionYield (%)Purity (%)
25°C, DMF6295
40°C, THF7898

Reference protocols from primary literature to ensure alignment with peer-reviewed standards .

Q. How should researchers characterize this compound’s structural and functional properties?

Methodological Answer: Use a multi-technique approach:

  • Structural : NMR (1H/13C) for backbone conformation, X-ray crystallography for 3D configuration .
  • Functional : Circular dichroism (CD) for secondary structure, surface plasmon resonance (SPR) for binding affinity. Cross-validate results with independent assays (e.g., fluorescence quenching) to mitigate instrumental bias .

Q. What ethical considerations apply to in vitro studies involving this compound?

Methodological Answer: Follow institutional review board (IRB) guidelines for biochemical research. Disclose potential conflicts of interest (e.g., funding sources) and adhere to data transparency protocols . For animal or human cell lines, include ethics approval numbers in publications .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity profiles be resolved?

Methodological Answer: Conduct a systematic review of experimental variables:

  • Compare assay conditions (e.g., pH, ionic strength) across studies .
  • Perform meta-analysis using tools like RevMan to quantify heterogeneity (e.g., I² statistic). Example workflow:
  • Identify outliers via Grubbs’ test.
  • Replicate disputed experiments with controlled parameters.
  • Publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s stability in long-term storage?

Methodological Answer: Design a stability study with accelerated degradation testing (e.g., 40°C/75% RH for 6 months). Monitor:

  • Physical stability : Dynamic light scattering (DLS) for aggregation.
  • Chemical stability : Mass spectrometry for oxidation/deamidation. Use Arrhenius kinetics to predict shelf-life .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Methodological Answer: Apply systems biology pipelines:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : TMT labeling for protein abundance changes.
  • Network analysis : Use STRING or Cytoscape to map interaction pathways. Validate hypotheses with CRISPR-Cas9 knockout models .

Data Management & Reproducibility

Q. What frameworks ensure reproducibility in this compound research?

Methodological Answer: Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data repositories : Deposit raw spectra/sequencing data in Zenodo or Figshare.
  • Code sharing : Use GitHub for analysis scripts (e.g., Python/R pipelines). Include step-by-step protocols in supplementary materials .

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Methodological Answer: Standardize quality control (QC) checkpoints:

  • Pre-synthesis : Certify reagent purity (≥98%) via CoA.
  • Post-synthesis : Validate each batch with LC-MS and bioactivity assays. Statistically analyze variability using ANOVA and report confidence intervals .

Future Directions

What unresolved questions warrant further investigation into this compound?

Methodological Answer: Prioritize gaps identified in systematic reviews:

  • Translational potential : Assess toxicity in 3D organoid models.
  • Structure-activity relationships (SAR) : Synthesize analogs with single-point mutations. Use Delphi methods to align research priorities with stakeholder input .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.